molecular formula C6H10N2O3 B583981 Oxiracetam-13C2,15N CAS No. 1346602-09-2

Oxiracetam-13C2,15N

Cat. No. B583981
CAS RN: 1346602-09-2
M. Wt: 161.135
InChI Key: IHLAQQPQKRMGSS-LORYZXSWSA-N
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Description

Oxiracetam-13C2,15N is a biochemical used for proteomics research . It is also known as 4-Hydroxy-2-oxo-1-pyrrolidineacetamide-13C2,15N . The molecular formula is C413C2H10N15NO3 and the molecular weight is 161.13 .


Molecular Structure Analysis

The molecular structure of Oxiracetam-13C2,15N is C413C2H10N15NO3 . A specific analytical method for analyzing (S)-oxiracetam and four related impurities in the bulk drug of (S)-oxiracetam using high-performance liquid chromatography (HPLC) has been reported .


Chemical Reactions Analysis

Oxiracetam has been shown to have effects on cognitive impairment in the early phase of traumatic brain injury . It has been suggested that (S)-oxiracetam, but not ®-oxiracetam, was the effective ingredient that alleviated the impairments of spatial learning and memory .


Physical And Chemical Properties Analysis

Oxiracetam-13C2,15N appears as a white to off-white solid . It is soluble in DMSO and water .

Scientific Research Applications

Traumatic Brain Injury Treatment

Oxiracetam has been found to alleviate anti-inflammatory activity and ameliorate cognitive impairment in the early phase of traumatic brain injury (TBI) . It increases superoxide dismutase (SOD)1 and SOD2 mRNA expression, decreases intracellular reactive oxygen species production and apoptotic effects . TBI mice treated with oxiracetam exhibited fewer cortical damaged lesions, less brain edema, and fewer Fluoro-Jade B (FJB)-positive and terminal deoxynucleotidyl transferase dUTP nick end-labeling (TUNEL)-positive cells compared to those without oxiracetam treatment .

Neuroprotection in Hypoxia-Ischemia Neonatal Brain Injury

Oxiracetam mediates neuroprotection through the regulation of microglia under hypoxia-ischemia neonatal brain injury in mice . It significantly curtailed the size of ischemic penumbra together with a drastic reduction of infarction . Oxiracetam switched polarization of microglia from the inflammatory towards the alternatively activated phenotype, thus promoting microglia from being neurotoxic into neuroprotective .

Regulation of Microglia Activation and Autophagy

Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . It promoted autophagy through the AMPK/mTOR pathway, which further induced the transition of the inflammatory to the alternatively activated phenotype in microglia .

Stable Isotope Labelling in Plant Research

While not directly related to Oxiracetam-13C2,15N, the use of stable isotopically labelled organisms, such as 13C and 15N, has found wide application in life science research including plant physiology, plant stress and defense as well as metabolism related sciences . The reproducible production of plant material enriched with stable isotopes is of considerable interest .

Safety and Hazards

Oxiracetam has been used in clinical trials and has been shown to be safe even when high doses are consumed for a long period of time . In a study on the pharmacokinetic properties of S-oxiracetam, it was well tolerated, and no serious adverse events occurred in 2.0, 4.0, and 8.0 g in single- and 4.0 g in multiple-dose studies .

Future Directions

Research suggests that Oxiracetam may be helpful in restoring cognitive impairment by ameliorating neuroinflammation in the early phase of traumatic brain injury . It has also been suggested that Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . These findings indicate potential future directions for the use of Oxiracetam in treating cognitive impairments caused by cerebral hypoperfusion .

Mechanism of Action

Target of Action

Oxiracetam-13C2,15N is a variant of the nootropic drug Oxiracetam . It’s known that oxiracetam may increase the central nervous system depressant (cns depressant) activities .

Mode of Action

The exact mechanism of action of Oxiracetam and its variants like Oxiracetam-13C2,15N is still a matter of research . It’s known to interact with its targets, potentially leading to an increase in CNS depressant activities .

Biochemical Pathways

One study suggests that oxiracetam could protect the integrity of the trpc6 neuron survival pathway by inhibiting trpc6 degradation .

Pharmacokinetics

Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single dose . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of Oxiracetam in healthy individuals is about 8 hours . There is some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .

Result of Action

The molecular and cellular effects of Oxiracetam’s action include potential benefits in treating brain injury and the resulting loss of neural function, memory, and mental impairment . Oxiracetam-treated mice demonstrated a significant increase in spatial learning performance, which was correlated to an increase in membrane-bound PKC .

Action Environment

The action, efficacy, and stability of Oxiracetam-13C2,15N can be influenced by environmental factors. For instance, it’s recommended to store the compound at 4° C . Furthermore, it’s important to avoid release to the environment .

properties

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-LORYZXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiracetam-13C2,15N

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